![molecular formula C20H18N4OS B2518626 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894053-84-0](/img/structure/B2518626.png)

6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

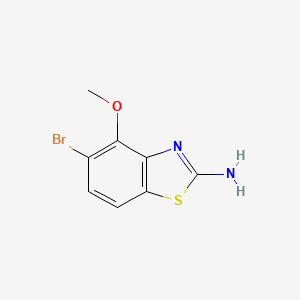

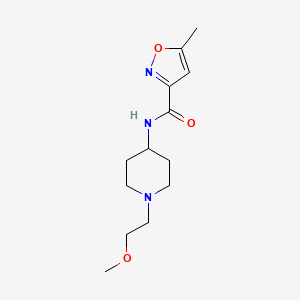

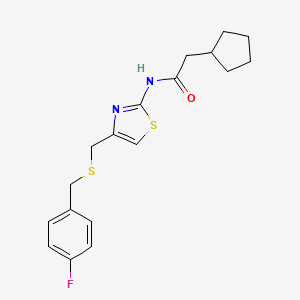

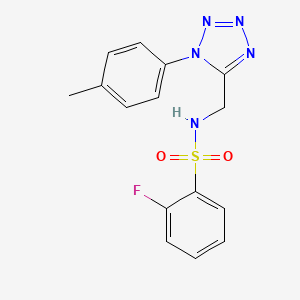

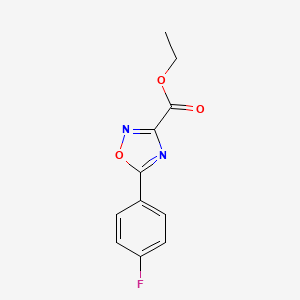

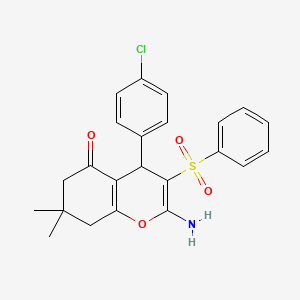

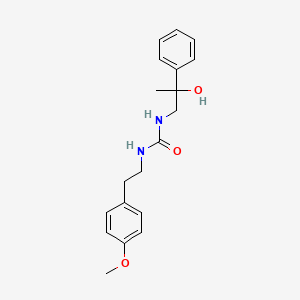

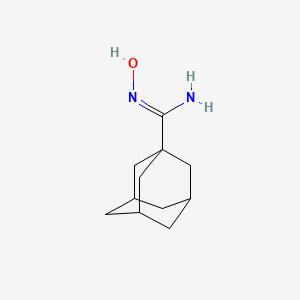

The compound "6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential pharmaceutical applications. These compounds have been explored for their anxiolytic, antitumor, antioxidant, and central nervous system activities, making them of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions with various starting materials and conditions tailored to introduce different substituents onto the core structure. For instance, the synthesis of similar compounds has been reported using acetic acid or hydroxylamine and hydrazine for cyclocondensation reactions . Additionally, the introduction of a methoxyphenyl group can be achieved through reactions with phenacyl bromide in ethyl acetate . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a heterocyclic core, which can be further modified with various substituents. The structure of these compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the electronic properties and intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including cyclocondensation with hydroxylamine or hydrazine . These reactions can lead to the formation of new ring systems and introduce additional functional groups, which can significantly alter the biological activity of the compounds. The reactivity of these compounds is influenced by the nature of the substituents and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as a methoxyphenyl moiety, can affect the electron density distribution, HOMO-LUMO energy gap, and global reactivity descriptors . These properties are crucial for understanding the interaction of these compounds with biological targets, such as their ability to inhibit tubulin polymerization or bind to the colchicine binding site on microtubules . The compounds' solubility, stability, and reactivity are also important for their pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Anticancer Activity

Compounds related to "6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" have demonstrated promising antineoplastic activities against a wide range of cancer cell lines. For instance, derivatives of this compound have shown significant antitumor activity in vitro on 60 lines of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This indicates their potential as core structures for developing new effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-14-5-3-4-6-16(14)13-26-20-22-21-19-12-11-18(23-24(19)20)15-7-9-17(25-2)10-8-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJRYFGYUVDGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)